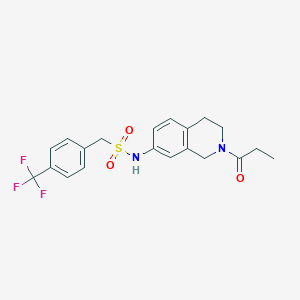

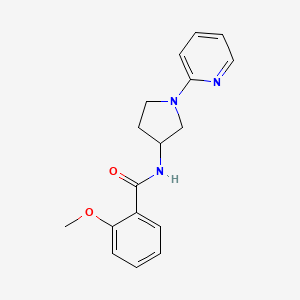

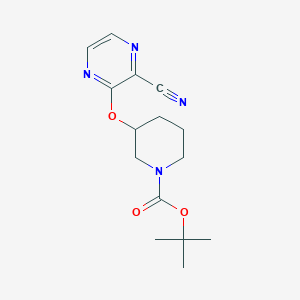

![molecular formula C18H17ClN2O2S B2937723 (E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864925-58-6](/img/structure/B2937723.png)

(E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a benzamide derivative, which is a class of compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring . Benzamides and their derivatives have been widely used in medical, industrial, biological and potential drug industries .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamide derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .科学的研究の応用

Solvatochromic and Fluorogenic Dye Applications

This compound has been utilized as a solvatochromic and fluorogenic dye for spectroscopy applications. It’s particularly useful in the development of new selective fluorogenic probes for monitoring microbiological objects and cellular compartments. These probes can help determine the mechanism of pathogenesis of new pathogens in living cells .

Antioxidant and Antibacterial Activities

Benzamide derivatives, including this compound, have been synthesized and characterized for their potential antioxidant and antibacterial activities. They are tested for their ability to scavenge free radicals and chelate metals, which is crucial in preventing oxidative stress-related diseases and bacterial infections .

Pharmacophore Testing

The compound’s structure allows it to be used in testing new pharmacophores. Its cellular uptake and function can be traced in living systems, which is essential for drug discovery and understanding the interaction of new pharmacological agents with cellular targets .

DNA and RNA Interaction Studies

Due to its photophysical properties, this benzamide derivative can interact with dsDNA and RNA, making it a valuable tool for studying nucleic acid dynamics and structure. This interaction is crucial for understanding genetic regulation and for the development of gene-targeting therapies .

Cellular Imaging

The compound’s ability to bind to cell organelles and its fluorescent properties make it an excellent candidate for cellular imaging. This application is significant for biological research where visualization of cell components is required .

Pathogen Detection and Recognition

In the context of pathogen detection, such as in PCR kits, the compound’s fluorescent properties can be harnessed. It can serve as a component of modern PCR kits for the “light-on” detection of pathogens, aiding in rapid and accurate disease diagnosis .

Synthetic Intermediate for Drug Development

As a synthetic intermediate, this compound can be used in the synthesis of various drugs. Its structural flexibility allows it to be a precursor in the creation of a wide range of pharmaceuticals with diverse therapeutic properties .

Material Science Applications

The compound’s unique properties may also find applications in material science, particularly in the development of new materials with specific optical or electronic properties. This could lead to advancements in fields like organic electronics and photonics .

将来の方向性

The development of new selective probes for monitoring cellular components may help to determine the mechanism of pathogenesis of new pathogens in living cells . The introduction of certain substituents to the benzothiazole ring can lead to an improvement in the photophysical properties of the dye .

特性

IUPAC Name |

3-chloro-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S/c1-3-21-16-14(23-4-2)9-6-10-15(16)24-18(21)20-17(22)12-7-5-8-13(19)11-12/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVDWCXHFOHBRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

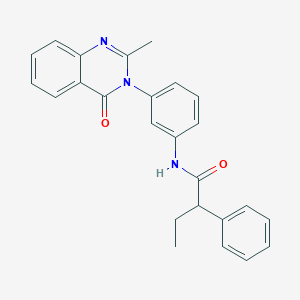

![N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2937641.png)

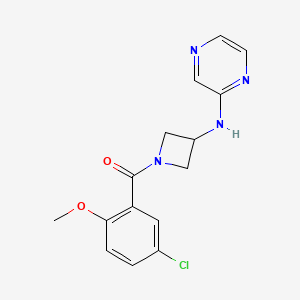

![N-cyclohexyl-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2937644.png)

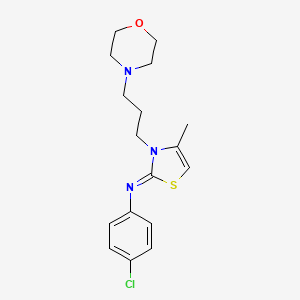

![N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2937650.png)

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2937662.png)